molecular formula C10H11NO2 B2530301 2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile CAS No. 210044-39-6

2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile

Cat. No.: B2530301
CAS No.: 210044-39-6
M. Wt: 177.203
InChI Key: VNXMPJTYZMASBD-UHFFFAOYSA-N
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Description

2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile typically involves a multi-step process. One common method includes the three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile. The reaction is carried out in ethanolic pyridine in the presence of catalytic amounts of piperidine. The mixture is heated at 75°C for 2–2.5 hours, resulting in the formation of functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For example, its derivatives may inhibit certain enzymes or receptors, leading to the observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile (CAS No. 210044-39-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, particularly its antibacterial and acetylcholinesterase (AChE) inhibitory activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the benzofuran scaffold. Benzofuran derivatives have shown significant activity against various bacterial strains.

Key Findings:

  • In Vitro Studies: Compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance:
    • Compound 10b exhibited an MIC value of 1.25 ± 0.60 µg/mL against B. subtilis, comparable to penicillin (1 ± 1.50 µg/mL) .
    • Other derivatives showed varying degrees of antibacterial efficacy, indicating that modifications to the benzofuran structure could enhance activity .
CompoundBacterial StrainMIC (µg/mL)
10bB. subtilis1.25 ± 0.60
ControlPenicillin1 ± 1.50

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as an AChE inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's.

Research Insights:

  • Efficacy: In a study evaluating various benzofuran derivatives for AChE inhibition:
    • Compound 10d , which shares structural similarities with our compound of interest, demonstrated potent inhibitory action with an IC50 value of 0.55 ± 1.00 μM .
    • The study indicated that structural modifications could lead to enhanced AChE inhibitory activity.
CompoundAChE Inhibition (IC50 µM)
10d0.55 ± 1.00
EserineReference Drug

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to or structurally similar to this compound.

Study Example: Antimicrobial Properties

A comprehensive review highlighted that benzofuran derivatives possess antimicrobial properties that can be optimized through structural modifications . The review emphasized the importance of exploring various substituents on the benzofuran ring to enhance antibacterial efficacy against resistant strains.

Study Example: AChE Inhibition Mechanism

Research on AChE inhibitors indicated that compounds with electron-donating groups on their aromatic rings tended to exhibit higher inhibitory activities . This suggests that further exploration into the electronic properties of substituents on the benzofuran scaffold could yield more effective therapeutic agents.

Properties

IUPAC Name

2-(4-oxo-3,5,6,7-tetrahydro-2H-1-benzofuran-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-5-4-7-6-8-9(12)2-1-3-10(8)13-7/h7H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXMPJTYZMASBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC(O2)CC#N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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